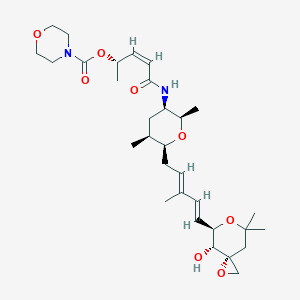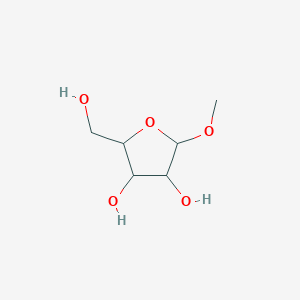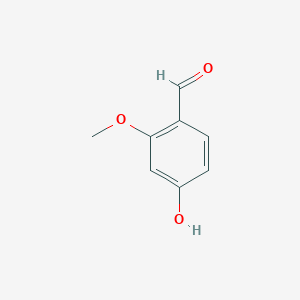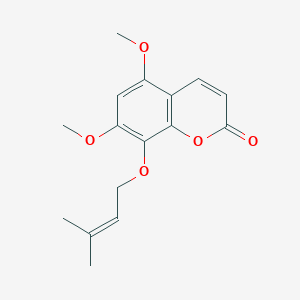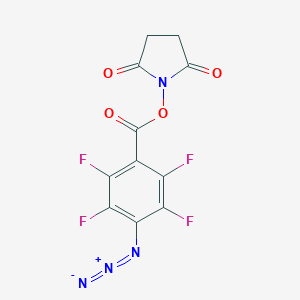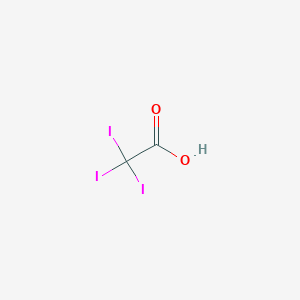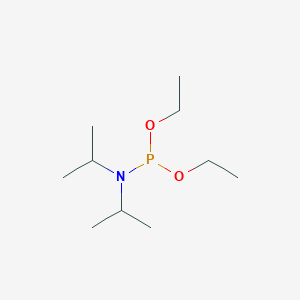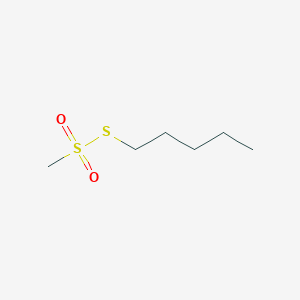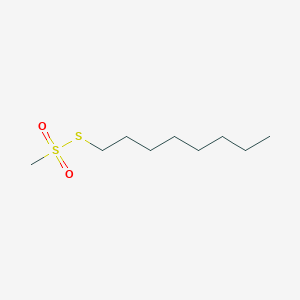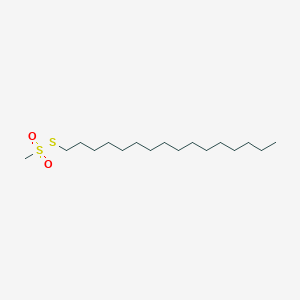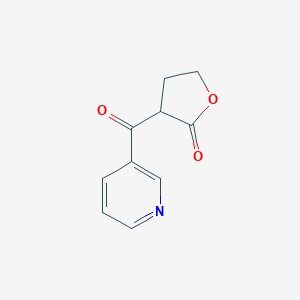
3-(Pyridine-3-carbonyl)oxolan-2-one
説明
Synthesis Analysis
The synthesis of related pyridine derivatives involves various strategies, including catalytic oxidative conditions and multicomponent reactions. For example, Cu-catalyzed aerobic oxidative conditions have been employed to efficiently synthesize 3-formyl imidazo[1,2-a]pyridines, showcasing broad substrate scope and good functional group tolerance (C. Rao et al., 2017). Additionally, three-component reactions involving β-ketonitriles, pyridinium ylide precursors, and aldehydes have been developed to synthesize dihydrofuran and pyran carbonitriles, indicating the compound's versatility (M. Demidov et al., 2021).
Molecular Structure Analysis
X-ray diffraction studies have provided insights into the molecular and crystal structures of pyridine derivatives. For instance, compounds like 3-(isonicotinoyl)-2-oxooxazolo[3,2-a]pyridine exhibit distinct crystallographic features, elucidating the spatial arrangement of atoms and the planarity or non-planarity of the molecular framework (V. Rybakov et al., 2002).
Chemical Reactions and Properties
The reactivity of pyridine derivatives with organo-derivatives of Group III elements highlights their chemical versatility. Studies demonstrate the formation of oximates and coordination polymers through reactions with trimethylborane and various metal ions, revealing insights into the compound's reactivity and potential for forming complex structures (I. Pattison & K. Wade, 1968).
Physical Properties Analysis
The physical properties of pyridine derivatives, including their photoluminescence, have been extensively studied. Coordination polymers based on pyridine-3,4-dicarboxylic acid exhibit novel three-dimensional frameworks and strong photoluminescent properties at room temperature, indicating the potential for applications in material science (Xinlong Wang et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of pyridine derivatives can be influenced by their synthesis methods and the presence of substituents. For example, the synthesis and characterization of novel pyridine derivatives through carbon-carbon coupling have provided insights into their spectroscopic properties and reactivity, underscoring their versatility and potential applications in various fields of chemistry (Ghiasuddin et al., 2018).
科学的研究の応用
-
Biomedical Applications of Pyrazolo[3,4-b]pyridines
- Field : Biomedical research .
- Application Summary : Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been described in more than 5500 references (2400 patents) up to date . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
- Methods of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
- Results : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .
-
Synthesis and Applications of Pyridine Derivatives
- Field : Organic Chemistry .
- Application Summary : Pyridine derivatives are an important class of azaheterocycles found in many natural products, active pharmaceuticals, and functional materials .
- Methods of Application : Different methods for the synthesis of pyridine derivatives as well as the chemical reactivity profiles and structures of these substances are reviewed .
- Results : The utility of these compounds as precursors is emphasized in the synthesis of many heterocycles that are pharmacologically active organic compounds and agrochemicals .
-
Antibacterial Activity of 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives
- Field : Medicinal Chemistry .
- Application Summary : A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives was designed, synthesized, and evaluated for in vitro antibacterial activity .
- Methods of Application : The research included bacteriostatic, morphological, kinetic studies, and molecular docking .
- Results : The results of this research are not specified in the source .
-
Antimicrobial and Antiviral Activities of Pyridine Compounds
- Field : Medicinal Chemistry .
- Application Summary : Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic . It is known that a pyridine compound, which also contains a heterocycle, has improved therapeutic properties .
- Methods of Application : The methods of synthesis of pyridine compounds, their antimicrobial and antiviral activities, the correlation of pharmaceutical properties with various groups present in molecules as well as the binding mode from Molecular Docking Studies are reviewed .
- Results : The singular presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .
-
Biologically Active Pyridazines and Pyridazinone Derivatives
- Field : Medicinal Chemistry .
- Application Summary : Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and shown wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
- Methods of Application : Various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
- Results : Various 5-arylidenepyridazin-3-one substituted at C-2 position by an arylpiperazinoalkyl moiety were exhibited analgesic activity .
-
Synthesis of New Pyrido[2,3-d]pyrimidine and Pyrimidino[4,5-d][1,3]oxazine Derivatives
- Field : Organic Chemistry .
- Application Summary : Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives .
- Methods of Application : When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .
- Results : The results of this research are not specified in the source .
-
Pyridine Compounds with Antimicrobial and Antiviral Activities
- Field : Medicinal Chemistry .
- Application Summary : Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic . The presence of an additional heterocycle compared to the pyridine one in the bioactive molecule proved to be beneficial in the sense that it intensified the therapeutic properties of the antimicrobial and antiviral ones, and also widened their range .
- Methods of Application : The methods of synthesis of pyridine compounds, their antimicrobial and antiviral activities, the correlation of pharmaceutical properties with various groups present in molecules as well as the binding mode from Molecular Docking Studies are reviewed .
- Results : The singular presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .
-
Structural, Optical and Vibrational Properties of Pyridine 3-Carboxylic Acid Adsorbed on a Silver Cluster
- Field : Material Science .
- Application Summary : Interaction between pyridine 3-carboxylic acid (PyCA) and a silver nanocluster (Ag 3) is examined using density functional theory (DFT) with a 6-31G++ (d,p) basis set .
- Methods of Application : Adsorption on silver causes a difference in the structural parameters mainly of the atoms which are closer to the silver cluster . The plot of the molecular electrostatic potential (MEP) surface, natural population analysis (NPA), and Fukui calculations reveals the charge transfers from the silver cluster to pyridine 3-carboxylic acid through the carboxyl group .
- Results : After adsorption on silver a significant reduction in the HOMO-LUMO gap indicates the enhancement in the nonlinear optical effect . The calculation of first hyperpolarizability of the system suggests the possibility of nonlinear optical (NLO) application of the PyCA-Ag 3 system .
-
Efficient and Facile ‘On-Solvent’ Multicomponent Synthesis
- Field : Organic Chemistry .
- Application Summary : This efficient technique for substituted 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitriles 2 formation represents the novel synthetic concept, pot, atom and step economy (PASE) ‘on-solvent’ multicomponent strategy .
- Methods of Application : The methods of synthesis of these compounds are not specified in the source .
- Results : The results of this research are not specified in the source .
Safety And Hazards
Specific safety data for 3-(Pyridine-3-carbonyl)oxolan-2-one is not available. However, related compounds like pyridine are known to be highly flammable and can cause skin and eye irritation. They are also harmful if swallowed, in contact with skin, or if inhaled5.
将来の方向性
While specific future directions for 3-(Pyridine-3-carbonyl)oxolan-2-one are not available, related compounds like pyridine and its derivatives are being explored for their potential in various fields such as medicine, organic light-emitting diodes (OLED), photovoltaics, and photonics6.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specialized chemical databases or consult with a chemist.
特性
IUPAC Name |
3-(pyridine-3-carbonyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9(7-2-1-4-11-6-7)8-3-5-14-10(8)13/h1-2,4,6,8H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHJLYJXRFFCQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1C(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394766 | |
| Record name | 3-(Pyridine-3-carbonyl)oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridine-3-carbonyl)oxolan-2-one | |
CAS RN |
59578-61-9 | |
| Record name | 3-(Pyridine-3-carbonyl)oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Isoquinolinesulfonamide, N-[2-[(3-phenyl-2-propenyl)amino]ethyl]-](/img/structure/B14293.png)

